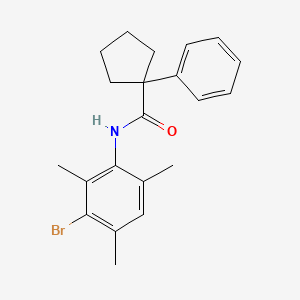

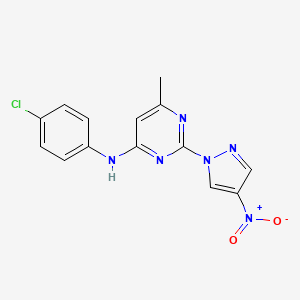

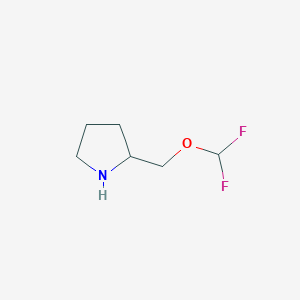

![molecular formula C14H10Cl2N2O4S2 B2465187 N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide CAS No. 303987-82-8](/img/structure/B2465187.png)

N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiazine derivative. Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, thiazine derivatives can undergo a variety of chemical reactions due to the presence of multiple reactive sites .Scientific Research Applications

Chemical Structure and Properties

N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ6-thieno[3,2-c][1,2]thiazine-3-carboxamide, a compound with a complex molecular structure, is stabilized by extensive intramolecular hydrogen bonds. Its derivatives, such as the 4-chloro and 2-chloro variants, exhibit distinct hydrogen bonding patterns and conformations. These structural characteristics are crucial for understanding the compound's chemical behavior and potential applications in scientific research (Siddiqui et al., 2008).

Synthesis and Chemical Transformations

Research has explored the synthesis of derivatives of this compound, focusing on various chemical transformations. These studies aim to create novel derivatives with potential biological activities. For example, the synthesis of N- and O-substituted derivatives and their reactions, including selective hydrolysis and interaction with N-nucleophiles, have been investigated (Kóczián et al., 2005).

Novel Heterocyclic Compounds

The compound's utility in forming new heterocyclic structures has been a subject of research. These efforts have led to the first synthesis of substituted variants and the exploration of their reactions. These developments are significant for expanding the compound's applicability in various scientific domains (Fanghänel et al., 1998).

Potential Biological Activities

A series of potentially biologically active derivatives have been synthesized. These derivatives include N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which were evaluated for their antibacterial and radical scavenging activities, highlighting the compound's potential in medicinal chemistry (Zia-ur-Rehman et al., 2009).

Analgesic Properties

Research into the analgesic properties of this compound and its derivatives has been conducted. For instance, 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides have been identified as a new group of potential analgesics, highlighting the therapeutic potential of these compounds (Ukrainets et al., 2014).

Mechanism of Action

Target of Action

It’s known that thiazine derivatives, which oprea1_356942 is a part of, have shown various biological activities such as sedative, antimicrobial, antiviral, antifungal, and antitumor activities .

Mode of Action

Thiazine derivatives have been found to affect lipid bilayer properties and ion-permeable pores induced by antifungals . They interact with plasma membranes, altering their physical properties and affecting reconstituted ion channels .

Biochemical Pathways

Thiazine derivatives have been observed to interact with lipid membranes, potentially affecting various cellular processes .

Result of Action

Thiazine derivatives have been found to affect the physical properties of model lipid membranes and the effects on reconstituted ion channels .

Action Environment

The interaction of thiazine derivatives with plasma membranes suggests that membrane lipids could play a role during their interaction .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-hydroxy-1-methyl-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4S2/c1-18-10-4-5-23-12(10)11(19)13(24(18,21)22)14(20)17-7-2-3-8(15)9(16)6-7/h2-6,19H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIVXPFJLHSCCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(S1(=O)=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

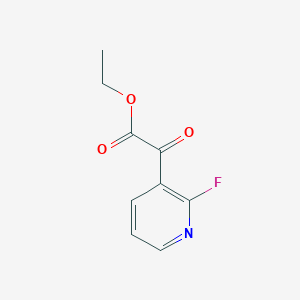

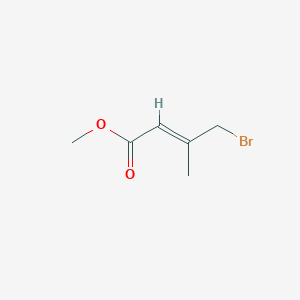

![Bis[(hexylcarbamothioyl)sulfanyl]nickel](/img/structure/B2465104.png)

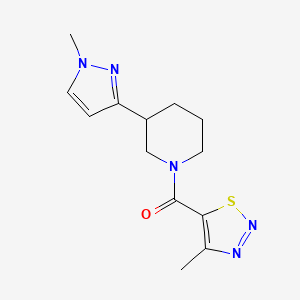

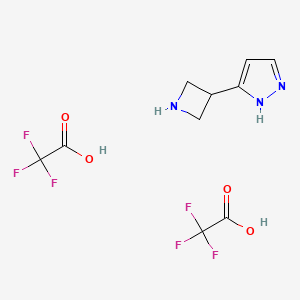

![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

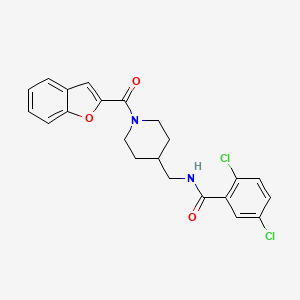

![N-(3-chloro-4-methylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2465108.png)

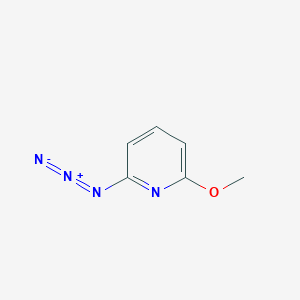

![4-methyl-2-(1H-pyrrol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiazole-5-carboxamide](/img/structure/B2465114.png)